molecular formula C13H21ClN2O B1356215 1-(4-Methoxybenzyl)piperidin-4-amine hydrochloride CAS No. 1158533-04-0

1-(4-Methoxybenzyl)piperidin-4-amine hydrochloride

Cat. No. B1356215
CAS RN: 1158533-04-0
M. Wt: 256.77 g/mol
InChI Key: YNKINEKKLLCPCA-UHFFFAOYSA-N
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Description

“1-(4-Methoxybenzyl)piperidin-4-amine hydrochloride” is a chemical compound with the molecular formula C13H21ClN2O . It has a molecular weight of 256.78 . The IUPAC name for this compound is 1-(4-methoxybenzyl)-4-piperidinamine hydrochloride .


Molecular Structure Analysis

The InChI code for “this compound” is 1S/C13H20N2O.ClH/c1-16-13-4-2-11(3-5-13)10-15-8-6-12(14)7-9-15;/h2-5,12H,6-10,14H2,1H3;1H . This indicates that the compound has a piperidine ring, which is substituted at the 4-position with an amine group and a 4-methoxybenzyl group .


Physical And Chemical Properties Analysis

The physical and chemical properties of “this compound” include a molecular weight of 220.31 g/mol, a computed XLogP3-AA of 1.3, a hydrogen bond donor count of 1, a hydrogen bond acceptor count of 3, a rotatable bond count of 3, and a topological polar surface area of 38.5 Ų .

Scientific Research Applications

Ligand Synthesis and Structural Analysis

  • Sila-Analogues of σ Ligands : A study discusses the synthesis of 1‘-organylspiro[indane-1,4‘-piperidine] derivatives, including 4-methoxybenzyl, as high-affinity, selective σ ligands. The sila-analogues, with a silicon atom replacing the carbon spirocenter, were synthesized and analyzed for their structure and pharmacological properties (Tacke et al., 2003).

Amines and Ester Synthesis

  • Amino-Acid 4-Methoxybenzyl Esters : Research focusing on the synthesis of L-amino-acid 4-methoxybenzyl ester hydrochlorides through various chemical reactions, including interaction with 4-methoxybenzyl halides (Stelakatos & Argyropoulos, 1970).

Organic Chemistry and Reaction Kinetics

  • Nucleophilic Substitution Studies : An investigation into the kinetics of nucleophilic substitution reactions involving compounds like 4-methoxybenzyl with various amines, providing insights into reaction mechanisms and substituent effects (Bernasconi & Bhattacharya, 2003).

Chemical Reaction Analysis

  • Reactions with Alicyclic Amines : A kinetic study of reactions involving compounds such as 3-methoxyphenyl and 4-methoxybenzyl with alicyclic amines, contributing to a deeper understanding of organic reaction mechanisms (Castro et al., 2001).

Amide Protecting Group Modification

  • Modification of Hmb Amide Protecting Group : Research on the reversible modification of the acid labile 2-hydroxy-4-methoxybenzyl (Hmb) amide protecting group, illustrating applications in peptide synthesis (Quibell et al., 1994).

Safety and Hazards

The safety information for “1-(4-Methoxybenzyl)piperidin-4-amine hydrochloride” indicates that it is an irritant . The Material Safety Data Sheet (MSDS) should be consulted for more detailed safety information .

Biochemical Analysis

Biochemical Properties

1-(4-Methoxybenzyl)piperidin-4-amine hydrochloride plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules, influencing their activity and function. For instance, this compound has been shown to interact with monoamine oxidase enzymes, which are involved in the breakdown of neurotransmitters such as serotonin and dopamine. By inhibiting these enzymes, this compound can increase the levels of these neurotransmitters, potentially affecting mood and behavior .

Cellular Effects

The effects of this compound on cells and cellular processes are profound. This compound influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, it has been observed to affect the mitogen-activated protein kinase (MAPK) pathway, which plays a crucial role in cell growth, differentiation, and apoptosis. By altering the activity of this pathway, this compound can impact cell proliferation and survival .

Molecular Mechanism

At the molecular level, this compound exerts its effects through various mechanisms. It binds to specific receptors on the cell surface, initiating a cascade of intracellular events. This binding can lead to the inhibition or activation of enzymes, resulting in changes in gene expression and protein synthesis. For instance, the compound’s interaction with G-protein coupled receptors (GPCRs) can activate secondary messenger systems, leading to alterations in cellular responses .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that while the compound is relatively stable at room temperature, it can degrade over extended periods, leading to a decrease in its efficacy. Long-term exposure to this compound has been associated with changes in cellular morphology and function, highlighting the importance of monitoring its stability in experimental setups .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, the compound may exhibit therapeutic effects, such as enhancing neurotransmitter levels and improving cognitive function. At high doses, it can lead to toxic or adverse effects, including neurotoxicity and behavioral changes. Threshold effects have been observed, where a specific dosage range is required to achieve the desired therapeutic outcomes without causing harm .

Metabolic Pathways

This compound is involved in several metabolic pathways. It interacts with enzymes such as cytochrome P450, which are responsible for the metabolism of various drugs and xenobiotics. The compound’s metabolism can lead to the formation of active or inactive metabolites, influencing its overall pharmacological effects. Additionally, this compound can affect metabolic flux and metabolite levels, further impacting cellular function .

Transport and Distribution

The transport and distribution of this compound within cells and tissues are crucial for its activity. The compound is transported across cell membranes by specific transporters and binding proteins, which facilitate its localization and accumulation in target tissues. This distribution pattern can influence the compound’s efficacy and toxicity, as well as its potential therapeutic applications .

Subcellular Localization

This compound exhibits specific subcellular localization, which can affect its activity and function. The compound may be directed to particular compartments or organelles within the cell through targeting signals or post-translational modifications. For example, its localization to the mitochondria can influence mitochondrial function and energy production, while its presence in the nucleus can affect gene expression and DNA repair processes .

properties

IUPAC Name

1-[(4-methoxyphenyl)methyl]piperidin-4-amine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H20N2O.ClH/c1-16-13-4-2-11(3-5-13)10-15-8-6-12(14)7-9-15;/h2-5,12H,6-10,14H2,1H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YNKINEKKLLCPCA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)CN2CCC(CC2)N.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H21ClN2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

256.77 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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